molecular formula C21H29NO B7302572 N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine

N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine

Cat. No.: B7302572
M. Wt: 311.5 g/mol
InChI Key: UKWGTQVKXQZHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine is a compound that combines the structural features of adamantane and chroman. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, while chroman is a bicyclic structure that is a core component of many bioactive molecules. This combination results in a compound with unique chemical and biological properties, making it of interest in various fields of research.

Properties

IUPAC Name

1-(2-adamantyl)-N-(3,4-dihydro-2H-chromen-6-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-2-17-7-14(3-4-21(17)23-5-1)12-22-13-20-18-8-15-6-16(10-18)11-19(20)9-15/h3-4,7,15-16,18-20,22H,1-2,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWGTQVKXQZHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CNCC3C4CC5CC(C4)CC3C5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: This can be achieved by reacting adamantane with a suitable alkylating agent under acidic conditions to introduce the adamantylmethyl group.

    Synthesis of the Chroman Derivative: The chroman structure can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the adamantylmethyl intermediate with the chroman derivative using a suitable amination reaction, such as reductive amination, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, given the known bioactivity of adamantane derivatives.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and structural properties.

Mechanism of Action

The mechanism of action of N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known to enhance lipophilicity and stability, potentially improving the pharmacokinetics of the compound. The chroman moiety may interact with specific binding sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and anti-Parkinsonian drug.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: Similar to amantadine, used as an antiviral drug.

Uniqueness

N-(2-adamantylmethyl)-1-chroman-6-yl-methanamine is unique due to the combination of the adamantyl and chroman structures. This dual functionality can provide enhanced stability, lipophilicity, and potential bioactivity compared to other compounds with only one of these moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.